molecular formula C24H24O5 B097887 Mesuol CAS No. 16981-20-7

Mesuol

Cat. No. B097887
CAS RN: 16981-20-7
M. Wt: 392.4 g/mol
InChI Key: IWUNXYBEJCJQHB-UHFFFAOYSA-N
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Description

Microbiology of Mesu

The traditional fermented bamboo shoot product known as mesu is a staple in the Darjeeling hills and Sikkim of India. It is commonly used as a pickle and as the base of curry. The fermentation process of mesu involves various strains of lactic acid bacteria, with a total of 327 strains being isolated from 30 samples. These strains include Lactobacillus plantarum, L. brevis, and Pediococcus pentosaceus, which are present in all samples of raw bamboo shoots. L. plantarum is the dominant species in mesu, followed by L. brevis, while P. pentosaceus is less frequently isolated. The fermentation process is initiated by P. pentosaceus, succeeded by L. brevis, and finally dominated by L. plantarum. This process results in an increase in titratable acidity and a decrease in pH, indicating successful fermentation .

Biodiesel Synthesis from Mesua Ferrea Oil

Mesua ferrea Linn (MFL) seeds serve as a source for both biodiesel production and the synthesis of an environmentally benign heterogeneous carbonaceous catalyst. The study focuses on optimizing the biodiesel synthesis process by considering parameters such as reaction time, temperature, catalyst loading, and methanol to oil ratio. Temperature is identified as the most significant parameter affecting free fatty acid (FFA) conversion. The optimal conditions for maximum FFA conversion are determined, and the physico-chemical properties of the produced Mesua ferrea oil methyl ester (MFOME) are found to be within the limits set by ASTM standards, making it a compatible alternative to conventional diesel .

Synthesis and Characterization of Methacrylated Eugenol

Methacrylated eugenol (ME) is synthesized from eugenol and methacrylic anhydride through the Steglich esterification reaction. ME is used as a reactive diluent to copolymerize with a commercial maleinated acrylated epoxidized soybean oil (MAESO) resin, forming renewable MAESO-ME thermosets. The study examines the volatility, viscosity, curing behavior, curing kinetics, thermo-mechanical properties, and thermal stabilities of the MAESO-ME thermosets with varying proportions of ME. The results indicate that ME has low volatility, high bio-based carbon content, and low viscosity, which decreases the viscosity of the MAESO resin system .

Antioxidant and Immunomodulatory Activity of Mesuol

Mesuol, isolated from Mesua ferrea L. seed oil, is traditionally used for its antiseptic, anti-inflammatory, antiasthmatic, and antiallergic properties. It is also an ingredient in ayurvedic formulations aimed at improving immunity. The study evaluates the immunomodulatory activity of mesuol in experimental animals. Mesuol shows a significant increase in antibody titer values in a humoral immune response model and restores the hematological profile in a myelosuppression model. Additionally, mesuol enhances neutrophil adhesion and phagocytosis, indicating its potential as an immunomodulatory agent .

Opportunities for New and Cleaner Synthesis via Mechanochemistry

Mechanochemistry, which involves grinding solid reactants together with minimal or no solvent, presents opportunities for more sustainable synthesis methods. This critical review covers the historical development, mechanistic aspects, limitations, and opportunities of mechanochemistry. It discusses recent advances in various fields, including industrial aspects, inorganic materials, organic synthesis, cocrystallisation, pharmaceuticals, metal complexes, supramolecular aspects, and characterization methods .

Synthesis and Thermal Properties of Liquid Crystalline Compounds

A series of novel thermotropic liquid crystalline compounds, serving as models for mesogenic diols, have been synthesized. These compounds are constructed from 1,4-disubstituted benzene rings linked through ester and azomethine units. The compounds are classified based on the number of phenyl rings in the core molecule. Their structures are established by FTIR and NMR spectroscopy, and their mesomorphic behavior is confirmed using polarizing optical microscopy and DSC. The compounds exhibit mesomorphic properties, with lower members being nematogenic and higher members showing both nematic and smectic character .

Direct Synthesis of Ordered Mesoporous Carbons

Ordered mesoporous carbon materials are of interest due to their applications in adsorbents, catalysts, gas storage, and electrode materials. The direct synthesis strategy from organic-organic self-assembly is more flexible than the traditional nanocasting strategy. This review discusses the fundamentals, recent advances, controllable preparation, modification, and potential applications of ordered mesoporous carbon materials. It also covers the preparation process, including synthetic pathways, precursors, catalysts, and templates, as well as mesopore size and morphology control .

Controlled Synthesis of Mesoporous NbMSU-X

Mesoporous NbMSU-X has been prepared using tetraethyl orthosilicate, ammonium tris(oxalate) complex of niobium(V), and fatty alcohol polyoxyethylenepolyoxypropylene ether. The synthesis conditions, such as the pH value of the synthesis gel, influence the porous structure of the niobosilicate. NbMSU materials exhibit a worm-like mesostructure similar to MSU-1 and are characterized by XRD, TEM, N2 adsorption-desorption, FTIR, and DRUV-Vis techniques .

Meso-Disubstituted Anthracenes with Fluorine-Containing Groups

The synthesis, photophysical properties, and photostability of 9,10-disubstituted anthracenes with fluorine-containing groups (FCG) are explored. Meso-substitution with FCG significantly enhances emission efficiency and photostability. The study observes a correlation between emission efficiency and the magnitude of pi conjugation length in the excited single state. The C6F5 group at the meso positions shows excellent photostability and emission efficiency .

Scientific Research Applications

Immunomodulatory Activity

Mesuol, derived from Mesua ferrea L. (Nagkesar), exhibits significant immunomodulatory activity. This was evidenced in experimental animal studies, where Mesuol induced a dose-dependent increase in antibody titer values and restored hematological profiles in immunosuppressed models. It also demonstrated enhanced neutrophil adhesion and phagocytosis, indicating its potential in immune system modulation (Chahar, Kumar, Lokesh, & Manohara, 2012).

Antiviral Properties

Mesuol has been identified as a potential anti-HIV agent. In a study on Jurkat T cells, Mesuol and its structural variant isomesuol, showed an ability to suppress HIV-1 replication. This action is attributed to the targeting of the NF-kappaB pathway, which is crucial in HIV-1-LTR transcriptional activity. This highlights Mesuol's relevance in HIV/AIDS treatment research (Márquez et al., 2005).

Antibacterial Efficacy

The methanol extract of Mesua ferrea Linn. flowers, which contains Mesuol, showed strong antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. The extract demonstrated significant protective effects in animal models challenged with virulent bacterial strains, suggesting Mesuol's potential in antibacterial applications (Mazumder et al., 2004).

properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUNXYBEJCJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168760
Record name Mesuol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesuol

CAS RN

16981-20-7
Record name Mesuol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesuol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesuol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
326
Citations
N Márquez, R Sancho, LM Bedoya, J Alcamí… - Antiviral research, 2005 - Elsevier
… In this study we report that mesuol and isomesuol, two … mesuol inhibits TNFα-induced HIV-1-LTR transcriptional activity by targeting the nuclear factor-κB (NF-κB) pathway. While mesuol …
Number of citations: 87 www.sciencedirect.com
MK Chahar, DSS Kumar, T Lokesh… - International …, 2012 - Elsevier
… mesuol isolated from M. ferrea seed oil in experimental animals. In humoral immune response model, mesuol … Mesuol restored the hematological profile in cyclophosphamide induced …
Number of citations: 87 www.sciencedirect.com
DP Chakraborty, PK Bose - Proceedings of the National Institute of …, 1960 - cabdirect.org
On the constitution of mesuol, the bitter antibiotic principle of Mesua ferrea Linn. I. … On the constitution of mesuol, the bitter antibiotic principle of Mesua ferrea Linn. I. … Abstract …
Number of citations: 9 www.cabdirect.org
G Kunesch, J Polonsky, G Henry - Biochimie, 1971 - Elsevier
… The incorporation of L-[U-I4C] valine into the isovaleryl side chain of mammeisin (I) and into the isobutyryl side chain of mesuol (II) is reported. This is the third example of the …
Number of citations: 4 www.sciencedirect.com
DP Chakraborty, BC Das - Tetrahedron Letters, 1966 - Elsevier
… and isovale ric acid by alkali fusion of mesuol. … formula and the results of degradation obtained by them, mesuol … Mesuol on treatment with 5 7 o methanolic or with 10 % aqueous …
Number of citations: 18 www.sciencedirect.com
KR Bala, TR Seshadri - Phytochemistry, 1971 - Elsevier
… mesuol as the main phenolic components. The synthesis of mammeisin and mammeigin has been carried out and also the conversion of mesuol … to similar treatment yielded mesuol (I). …
Number of citations: 54 www.sciencedirect.com
A De - Journal of crystallographic and spectroscopic research, 1991 - Springer
… , a new optically inactive bitter antibiotic named" mesuol" was isolated; its structure was … mesuol has been found to be fairly antibacterial. Two alternative structural formulas for mesuol …
Number of citations: 1 link.springer.com
P Purohit, PS Sahoo, M Panda, K Kabasi… - …, 2023 - Wiley Online Library
… Mesuagin, and Mesuol for reduced polar solvation and increased the beneficial participation of intermolecular van der Waals forces. In addition, Mesuagin and Mesuol engage with the …
DP Chakraborty, M Purkayastha, PK Bose - Proc Natl Inst Sci India B Bio Sci, 1959
Number of citations: 18
P Dutta, NC Deb, PK Bose - J Indian Chem Soc, 1940
Number of citations: 13

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